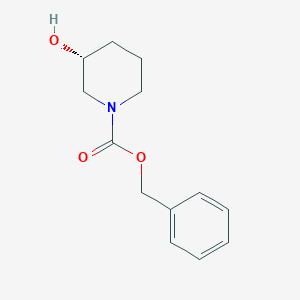

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (3R)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGWBAFATMSBHZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426141 | |

| Record name | (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100858-34-2 | |

| Record name | (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Benzyl 3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Introduction

This compound, identified by its CAS number 100858-34-2, is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] As a versatile synthetic building block, its stereochemically defined structure provides a rigid scaffold crucial for designing molecules with specific biological activities and enhanced pharmacological profiles.[2] The presence of the hydroxyl group, the benzyl carbamate protecting group, and the chiral center at the C3 position of the piperidine ring allows for diverse functionalization, making it a valuable precursor for a range of therapeutic agents.[3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective use in synthesis, process development, and quality control. The narrative emphasizes not only the known properties but also the robust experimental methodologies required for their validation, reflecting a commitment to scientific integrity and reproducibility.

Physicochemical and Structural Properties

The molecular structure combines a saturated heterocyclic piperidine ring with a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen and a hydroxyl group at the stereogenic center. This combination imparts a moderate polarity, influences its solubility, and dictates its reactivity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring provides a lipophilic region.

Data Summary

All quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value / Description | Source(s) |

| IUPAC Name | benzyl (3R)-3-hydroxypiperidine-1-carboxylate | [1] |

| CAS Number | 100858-34-2 | [1][4] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][4] |

| Molecular Weight | 235.28 g/mol | [1][5] |

| Appearance | Solid | [4] |

| Purity | ≥97% (Typical commercial specification) | [4] |

| Melting Point | Data not reported. See Protocol 1 for determination. | |

| Boiling Point | Data not reported. | |

| Optical Rotation [α] | Data not reported. See Protocol 2 for determination. | |

| Solubility | Poorly soluble in water; soluble in organic solvents such as methanol, ethanol, and chloroform. (Inferred from analogs) | [6][7] |

Detailed Analysis of Physical Properties

Appearance and State

The compound is typically supplied as a solid at room temperature.[4] The physical form (e.g., crystalline powder vs. amorphous solid) can impact handling, dissolution rates, and stability. Visual inspection is the first crucial step in quality assessment.

Melting Point

A sharp and defined melting point is a primary indicator of purity for a crystalline solid. While no specific melting point for this compound is consistently reported in the literature, data from structurally similar compounds can provide an expected range. For instance, the related (R)-1-Boc-3-hydroxypiperidine has a melting point of 43-50 °C, and (R)-1-Benzyl-3-hydroxypiperidine melts at 60-62 °C.[6] The presence of the carbamate group, compared to the N-benzyl analog, may influence crystal lattice packing and thus the melting point. The definitive value must be determined experimentally.

Chirality and Optical Rotation

As a chiral molecule, this compound rotates plane-polarized light. The specific rotation, [α], is a fundamental physical constant that confirms the enantiomeric identity and can be used to assess enantiomeric purity. The sign and magnitude of rotation are highly dependent on the solvent, concentration, temperature, and the wavelength of light used. For the analogous (R)-1-Boc-3-hydroxypiperidine, a specific rotation of [α]/D of −22±3° (c = 5 in methanol) has been reported. A negative sign of rotation is anticipated for the target compound, but this must be experimentally verified.

Solubility Profile

The solubility is dictated by the balance of its polar and non-polar functional groups. The hydroxyl group and the carbonyl of the carbamate contribute polarity and hydrogen bonding capability. The benzyl and piperidine rings are largely non-polar. This amphiphilic nature suggests poor solubility in water but good solubility in common organic solvents like alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (THF). This profile is critical for selecting appropriate solvent systems for reaction, purification (e.g., chromatography, recrystallization), and analysis.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural integrity of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic CH₂ protons (~5.1 ppm), and a series of multiplets for the piperidine ring protons. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a characteristic multiplet.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms. Key signals include those for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate (~155 ppm), and the carbons of the piperidine ring, including the carbon attached to the hydroxyl group (~65-70 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a protonated molecular ion [M+H]⁺ at m/z 236.2, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), a strong absorption for the C=O stretch of the carbamate (~1680-1700 cm⁻¹), and bands corresponding to C-H stretches (aromatic and aliphatic) and C-O stretching.

Experimental Protocols for Physical Characterization

The following section provides detailed, self-validating protocols for determining the key physical properties of this compound.

Workflow for Comprehensive Sample Characterization

The logical flow for analyzing a new batch of the compound is outlined below. This ensures that the material's identity, purity, and stereochemistry are confirmed before its use in further applications.

Caption: Workflow for the comprehensive characterization of a research sample.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible melting point (as an onset temperature) and the enthalpy of fusion, which is indicative of crystallinity. It requires only a small amount of sample.

-

Instrumentation: Calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 120 °C) at a rate of 10 °C/min. A slower ramp rate (2-5 °C/min) can be used for higher precision.

-

Use a nitrogen purge gas (flow rate ~50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

-

-

Self-Validation: The sharpness of the melting endotherm is a key indicator of purity. Impurities typically cause the peak to broaden and shift to a lower temperature. The instrument's calibration should be verified daily with certified standards (e.g., indium).

Protocol 2: Specific Optical Rotation Measurement by Polarimetry

-

Rationale: This procedure quantifies the extent to which the chiral molecule rotates plane-polarized light, which is essential for confirming its enantiomeric identity.

-

Instrumentation: Calibrated polarimeter with a sodium lamp (D-line, 589 nm).

-

Methodology:

-

Solution Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically between 0.5 and 2.0 g/100 mL. A high-purity solvent in which the compound is highly soluble, such as methanol or chloroform, should be used. For example, dissolve approximately 250 mg (weighed to 0.1 mg accuracy) in the chosen solvent in a 25 mL volumetric flask.

-

Instrument Blank: Fill the polarimeter cell (with a known path length, l, typically 1 dm) with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse the cell with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α). Take at least five readings and calculate the average.

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (c × l) Where:

-

T = Temperature in °C (e.g., 20 °C)

-

λ = Wavelength of light (e.g., D for sodium D-line)

-

α = Observed rotation in degrees

-

c = Concentration in g/mL

-

l = Path length in decimeters (dm)

-

-

-

Trustworthiness: The reliability of the measurement depends on precise control over concentration and temperature. The result should be reported with all experimental conditions (e.g., [α]20D = -X.X° (c 1.0, CHCl₃)).

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a standard method for determining the purity of a chemical compound by separating it from any impurities. Coupling with a mass spectrometer (LC-MS) also confirms the molecular weight.

-

Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS).

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to the compound's moderate polarity.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to improve peak shape and ionization for MS).

-

Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm (for the benzyl group) and/or 220 nm. If using MS, scan a range of m/z 100-500 in positive ion mode.

-

Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in methanol or acetonitrile.

-

Injection Volume: 5-10 µL.

-

Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected by UV. The MS data should confirm the presence of the expected molecular ion.

-

-

Expertise: The choice of a C18 column and a water/acetonitrile gradient is a robust starting point for many pharmaceutical intermediates. The formic acid modifier is critical for achieving good chromatography and sensitive MS detection.

Caption: Experimental workflow for HPLC-MS purity and identity confirmation.

Safety and Handling

This compound is associated with several hazards that necessitate careful handling in a laboratory setting.

-

GHS Hazard Classifications:

-

H302: Harmful if swallowed [Warning Acute toxicity, oral].[1]

-

H315: Causes skin irritation [Warning Skin corrosion/irritation].[1]

-

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation].[1]

-

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation].[1]

-

-

Handling Recommendations:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]

-

Conclusion

This compound is a key chiral intermediate whose physical properties are fundamental to its application in synthetic chemistry. This guide has consolidated the available data on its molecular weight, formula, and appearance while transparently noting the absence of reported values for its melting point and specific rotation. To bridge this gap, detailed, industry-standard protocols for DSC, polarimetry, and HPLC have been provided. By adhering to these rigorous experimental methodologies, researchers can ensure the quality, identity, and stereochemical integrity of their material, thereby facilitating reproducible and successful outcomes in drug discovery and development.

References

- PubChem. (R)

- Shanghai Kehua Bio-engineering Co., Ltd. (R)

- Aobai Pharmaceutical Co., Ltd. (R)

- ChemExpress. (R)

- Wokai Biotechnology Co., Ltd. SAFETY DATA SHEET for benzyl (3R)

- Pipzine Chemicals. (R)-1-Benzyl-3-hydroxypiperidine Manufacturer & Supplier. [Link]

- Qiyan. 1-Benzyl-3-hydroxypiperidine Product Page. [Link]

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

- PubChem. (S)

- National Institutes of Health (NIH).

- Carboline.

Sources

- 1. This compound | C13H17NO3 | CID 6932652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | 94944-69-1 [smolecule.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl este… [cymitquimica.com]

- 5. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-1-Benzyl-3-hydroxypiperidine Manufacturer & Supplier in China | Specifications, Applications, Safety Data [pipzine-chem.com]

- 7. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 8. tcichemicals.com [tcichemicals.com]

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate chemical structure

An In-Depth Technical Guide to (R)-Benzyl 3-hydroxypiperidine-1-carboxylate: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, analytical characterization, and critical role in the synthesis of complex pharmaceutical agents, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of Chiral Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in medicinal chemistry. When a stereocenter is introduced, as in the case of 3-hydroxypiperidine, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the stereoselective synthesis of chiral piperidine derivatives is a cornerstone of modern drug discovery.

This compound emerges as a particularly valuable synthon. It provides the chiral 3-hydroxypiperidine core in a stable, readily handled form. The benzyl carbamate (Cbz or Z) group serves a dual purpose: it functions as an effective protecting group for the secondary amine, preventing unwanted side reactions, and its lipophilicity aids in purification and handling. This strategic combination makes it a go-to intermediate for constructing more complex molecules targeting the central nervous system (CNS) and other biological systems.[1][2]

Physicochemical Properties and Safety Data

A precise understanding of a compound's physical properties and hazards is a prerequisite for its effective and safe use in a laboratory setting.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | benzyl (3R)-3-hydroxypiperidine-1-carboxylate | [3] |

| CAS Number | 100858-34-2 | [3] |

| Molecular Formula | C₁₃H₁₇NO₃ | [3][4][5] |

| Molecular Weight | 235.28 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in methanol, ethanol, THF, DCM; slightly soluble in water | [2] |

Safety and Handling

This compound is classified with several hazards that necessitate careful handling in a controlled laboratory environment.[3]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]

-

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Synthesis: N-Protection of a Chiral Precursor

The most direct and common synthesis of this compound involves the N-protection of commercially available (R)-3-hydroxypiperidine using benzyl chloroformate.

Causality of Experimental Design

The choice of reagents and conditions is dictated by the mechanism. The reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

-

Base (e.g., Triethylamine, NaHCO₃): A base is essential to neutralize the hydrochloric acid byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent (e.g., Dichloromethane, THF): An aprotic solvent is chosen to dissolve the reactants without interfering with the reaction.

-

Temperature (0 °C to room temp): The reaction is typically initiated at a lower temperature (0 °C) to control the initial exotherm and minimize potential side reactions, then allowed to warm to room temperature to ensure completion.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-hydroxypiperidine (1.0 eq) and dichloromethane (DCM, ~0.2 M). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Reagent Addition: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Analytical Characterization

Structural confirmation and purity assessment are achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), the piperidine ring protons (complex multiplets, ~1.5-4.0 ppm), and a broad singlet for the hydroxyl proton (OH). |

| ¹³C NMR | Resonances for the aromatic carbons (~127-136 ppm), the carbonyl carbon of the carbamate (~155 ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the piperidine ring.[3] |

| IR Spectroscopy | A broad absorption band for the O-H stretch (~3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and a strong C=O stretch for the carbamate group (~1680-1700 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (236.1281 m/z).[3] |

| HPLC | Used to determine chemical purity, which is typically ≥98% for commercial-grade material.[7][8] |

Application in Medicinal Chemistry

The primary value of this compound lies in its role as a chiral intermediate. The N-Cbz protecting group is stable to a variety of reaction conditions, allowing for modification of the hydroxyl group (e.g., oxidation, etherification, esterification). Subsequently, the Cbz group can be readily removed via catalytic hydrogenation to reveal the secondary amine for further functionalization.

Role as a Protected Synthon

This workflow allows for the regioselective and stereoselective construction of complex molecules. The piperidine nitrogen, once deprotected, can act as a nucleophile or a base, participating in reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds, which is a common strategy in the synthesis of CNS-active agents.[2][6]

Logical Pathway in Drug Synthesis

Caption: Synthetic logic for using the title compound.

This strategic pathway is employed in the synthesis of numerous pharmaceutical candidates. For instance, derivatives of 3-hydroxypiperidine are key components in molecules designed as dopamine receptor modulators, analgesics, and anticholinergic agents for treating neurological disorders.[2]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the precise, stereocontrolled synthesis of complex molecular architectures. Its robust protecting group, combined with the synthetically versatile hydroxyl and piperidine functionalities, provides medicinal chemists with a reliable and essential building block. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

- PubChem. This compound.

- PubChem. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate.

- PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]

- PubChem. (R)-(-)-1-Benzyl-3-hydroxypiperidine.

- MySkinRecipes.

- Qiyan. 1-Benzyl-3-hydroxypiperidine. [Link]

- Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]

- Asian Journal of Chemistry. (2017-07-15). [Link]

Sources

- 1. Benzyl 3-hydroxypiperidine-1-carboxylate [myskinrecipes.com]

- 2. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 3. This compound | C13H17NO3 | CID 6932652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 95798-22-4|Benzyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. asianpubs.org [asianpubs.org]

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate CAS number

An In-Depth Technical Guide to (R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key chiral building block in modern medicinal chemistry and pharmaceutical development. The document details its chemical identity, physicochemical properties, and established methodologies for its synthesis, purification, and characterization. Emphasis is placed on explaining the scientific rationale behind procedural choices to ensure reproducibility and high purity. This guide is intended for researchers, chemists, and professionals in the field of drug discovery, offering practical insights and robust protocols for the effective utilization of this versatile intermediate.

This compound is a synthetic organic compound valued for the stereospecific orientation of its hydroxyl group. This specific chirality is crucial for its application as an intermediate in the synthesis of targeted, biologically active molecules. The benzyl carbamate moiety serves as a protecting group for the piperidine nitrogen, facilitating selective reactions at other positions of the molecule.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 100858-34-2 | [1] |

| IUPAC Name | Benzyl (3R)-3-hydroxypiperidine-1-carboxylate | |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Synonyms | (R)-1-(Benzyloxycarbonyl)-3-hydroxypiperidine, N-Cbz-(R)-3-hydroxypiperidine | |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | White to off-white solid or oil | [2][3] |

| Boiling Point | ~384.9 °C (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Storage | Sealed in dry, room temperature conditions or refrigerated (2-8°C) for long-term stability. |[2][4] |

Synthesis Methodologies: Enantioselective Approach

The synthesis of enantiomerically pure 3-hydroxypiperidine derivatives is a critical task in pharmaceutical manufacturing. While classical resolution of a racemic mixture is a viable option, modern approaches favor asymmetric synthesis to maximize yield and reduce waste. Biocatalysis, utilizing ketoreductase (KRED) enzymes, has emerged as a highly efficient and selective method for producing the desired (R)- or (S)-enantiomer from a prochiral ketone.[5][6][7]

The causality behind choosing an enzymatic approach lies in the exquisite stereoselectivity of enzymes, which often surpasses that of traditional chemical catalysts. Ketoreductases, coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose), can drive the reaction to high conversion and enantiomeric excess (>99% e.e.) under mild conditions of temperature and pH.[6][7]

Below is a representative protocol for the asymmetric reduction of N-Cbz-3-piperidone.

Experimental Protocol: Asymmetric Enzymatic Reduction

Objective: To synthesize this compound from N-Cbz-3-piperidone using a ketoreductase.

Materials:

-

N-Cbz-3-piperidone

-

Ketoreductase (KRED) selective for the (R)-product

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 6.5-7.5)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

-

Cofactor System: Add D-glucose (1.1 to 1.5 equivalents relative to the substrate) and the catalytic amounts of the cofactor (NADP⁺ or NAD⁺) and glucose dehydrogenase. Stir until dissolved.

-

Enzyme Addition: Add the selected ketoreductase enzyme. The enzyme loading is typically determined based on its activity (U/g).

-

Substrate Addition: Dissolve N-Cbz-3-piperidone in a minimal amount of a water-miscible co-solvent (like isopropanol or DMSO) if necessary, and add it to the reaction mixture. A typical substrate concentration is 50-100 g/L.[6][7]

-

Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.[7] Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours). The pH may need to be maintained with the addition of a dilute base.[7]

-

Work-up: Upon completion, saturate the aqueous phase with sodium chloride to reduce the solubility of the product.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Workflow Diagram: Asymmetric Synthesis

Caption: Workflow for the asymmetric synthesis of the target compound.

Purification and Analytical Characterization

The trustworthiness of any synthetic protocol is validated by rigorous purification and characterization of the final product. The crude material obtained from the synthesis is typically purified using column chromatography to remove residual reagents and byproducts.

Protocol: Purification by Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). A common starting point is 20-30% ethyl acetate in hexane.

-

Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of the final compound are confirmed using a suite of analytical techniques.

Table 3: Spectroscopic and Analytical Data

| Technique | Expected Results |

|---|---|

| ¹H NMR | Peaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), piperidine ring protons, and the hydroxyl proton. |

| ¹³C NMR | Signals for the carbonyl carbon (~155 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring.[1] |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z = 236.128.[8] |

| Chiral HPLC | Baseline separation of (R) and (S) enantiomers using a chiral stationary phase (e.g., Chiralpak IC). Retention times are method-dependent.[5] |

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Objective: To determine the enantiomeric purity of the synthesized product.

-

System: Waters High-Performance Liquid Chromatography (HPLC) or equivalent with a UV detector.

-

Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[5]

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical ratio is 95:5 (v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 210 nm.[5]

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

-

Injection and Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.

Diagram: Analytical Validation Workflow

Caption: Standard workflow for analytical validation of the final product.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous CNS-active drugs and other therapeutics.[2][3]

Key applications include:

-

Synthesis of Complex APIs: It serves as a starting point for multi-step syntheses where the stereochemistry at the 3-position is critical for the final compound's biological activity and target engagement.

-

Structure-Activity Relationship (SAR) Studies: In drug discovery campaigns, access to specific enantiomers like this one allows researchers to probe the chiral recognition requirements of biological targets such as receptors and enzymes.[2]

-

Precursor to Novel Therapeutics: It is a building block for creating novel analgesics, antipsychotics, and other neuroactive compounds.[2]

The benzyl carbamate (Cbz) group is a stable but readily cleavable protecting group, typically removed by catalytic hydrogenation, allowing for further functionalization of the piperidine nitrogen.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available safety data sheets (SDS), this compound should be handled with care.

Table 4: GHS Hazard Information

| Hazard Code | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation |[1] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9][10]

-

Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of it as hazardous waste. Avoid generating dust.[10]

References

- Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing.

- Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.

- ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool.

- BLD Pharm. (n.d.). Benzyl 3-hydroxypiperidine-1-carboxylate.

- TCI Chemicals. (2025). Safety Data Sheet: 1-Benzyl-3-hydroxypiperidine.

- MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.

- Smolecule. (n.d.). (S)-Benzyl 3-hydroxypiperidine-1-carboxylate.

- Apollo Scientific. (2023). Safety Data Sheet: Benzyl 3-methyl-4-oxopiperidine-1-carboxylate.

- Quick Company. (n.d.). Preparation Of Chiral N Boc 3 Hydroxypiperidine.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ChemScene. (n.d.). Benzyl 3-hydroxypiperidine-1-carboxylate.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 1-N-CBZ-3-HYDROXY-PIPERIDINE.

- PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine.

- Chemical-Suppliers. (n.d.). Benzyl 3-hydroxypiperidine-1-carboxylate.

- PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.

- MySkinRecipes. (n.d.). Benzyl 3-hydroxypiperidine-1-carboxylate.

- Smolecule. (n.d.). 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid.

- ChemScene. (n.d.). Benzyl (3S)-3-hydroxypiperidine-1-carboxylate.

- Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.

- CymitQuimica. (n.d.). 1-Benzyl-3-hydroxypiperidine.

- European Patent Office. (2017). Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization.

- PubChemLite. (n.d.). 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride.

- Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Asian Journal of Chemistry. (2017). Industrially Viable Process for the Synthesis of Donepezil.

Sources

- 1. This compound | C13H17NO3 | CID 6932652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl 3-hydroxypiperidine-1-carboxylate [myskinrecipes.com]

- 3. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 4. 95798-22-4|Benzyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. Preparation Of Chiral N Boc 3 Hydroxypiperidine [quickcompany.in]

- 8. PubChemLite - 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride (C13H17NO3) [pubchemlite.lcsb.uni.lu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate molecular weight

An In-Depth Technical Guide to (R)-Benzyl 3-hydroxypiperidine-1-carboxylate: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of this compound, a key chiral intermediate in modern drug discovery and development. We will delve into its fundamental properties, synthesis, and, most critically, the analytical methodologies required to ensure its quality and stereochemical integrity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile building block.

Introduction: The Significance of a Chiral Scaffold

This compound is a piperidine derivative of significant interest in medicinal chemistry.[1][2] Its rigid, chiral structure serves as a valuable scaffold for creating complex molecules with specific biological activities.[1] The piperidine ring is a common motif in a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[2][3] The stereochemistry at the 3-position is often crucial for target engagement and pharmacological effect, making the enantiomerically pure (R)-isomer a highly sought-after starting material. The benzyl carbamate (Cbz) group provides a stable protecting group for the nitrogen atom, allowing for selective reactions at other positions of the molecule during multi-step syntheses.[4]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is the foundation for its effective use in synthesis and analysis.

| Property | Value | Source |

| Molecular Weight | 235.28 g/mol | [1][5][6][7][8][9] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][5][6][8][9] |

| CAS Number | 100858-34-2 | [5] |

| IUPAC Name | benzyl (3R)-3-hydroxypiperidine-1-carboxylate | [5] |

| Boiling Point | 384.9°C | [4] |

| Appearance | Colorless to pale yellow crystalline solid | [2] |

| Solubility | Freely soluble in alcohols (methanol/ethanol), THF, DCM; slightly soluble in water | [2] |

Synthesis and Manufacturing Overview

The synthesis of this compound can be approached through several routes. One common strategy involves the reduction of a pyridine precursor followed by N-benzylation. For instance, 3-hydroxypyridine can be hydrogenated to 3-hydroxypiperidine, which is then reacted with a benzylating agent. However, this can be a costly approach due to the use of precious metal catalysts. Another pathway involves the alkylation of 3-hydroxypyridine with benzyl chloride or benzyl bromide to form a quaternary ammonium salt, which is subsequently reduced. This method, however, can present safety challenges in post-reaction work-ups. A more recent approach involves the protection of 3-hydroxypiperidine with a halogenated benzyl group, followed by reaction with hexamethyldisilane and subsequent deprotection to yield the high-purity product. This method is noted for its mild reaction conditions and suitability for large-scale production.

Analytical Characterization: A Self-Validating System

Ensuring the chemical identity, purity, and, most importantly, the enantiomeric excess of this compound is paramount for its use in pharmaceutical development. The following sections detail the critical analytical techniques and provide validated protocols.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds like this compound.[10][11] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation. Polysaccharide-based columns are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including piperidine derivatives.[10][11]

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Chiral Stationary Phase: A Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm) is a suitable choice for this class of compounds.[11]

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (95:5, v/v) is a good starting point for method development.[10] For compounds that are not UV-active, a pre-column derivatization step with a chromophoric agent like para-toluene sulfonyl chloride (PTSC) can be employed.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 228 nm is appropriate for the benzoyl-derivatized compound.[12]

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

-

Injection Volume: 20 µL.

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100. A resolution (Rs) of greater than 1.5 between the two enantiomer peaks is desired for accurate quantification.

Logical Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the protons of the benzyl group.

-

Benzylic Protons: A singlet or AB quartet around 5.1 ppm for the -CH₂- protons of the benzyl group.

-

Piperidine Ring Protons: A series of complex multiplets between 1.5 and 4.0 ppm. The proton at the 3-position (CH-OH) will appear as a distinct multiplet, and its coupling constants can provide information about the stereochemistry.

-

Hydroxyl Proton: A broad singlet that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A peak around 155 ppm for the carbamate carbonyl.

-

Aromatic Carbons: Several peaks between 127 and 137 ppm.

-

Benzylic Carbon: A peak around 67 ppm for the -CH₂- of the benzyl group.

-

Piperidine Ring Carbons: Peaks in the range of 20-70 ppm. The carbon bearing the hydroxyl group (C-3) will be in the downfield region of this range.

The presence of the Cbz group can lead to conformational isomers due to restricted rotation around the amide bond, which may result in peak broadening or the appearance of multiple sets of signals in the NMR spectra at room temperature.[13][14]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a rapid and accurate determination of the molecular weight of this compound, confirming its elemental composition.

Expected Mass Spectral Data (Electrospray Ionization - ESI):

-

[M+H]⁺: An ion at m/z 236.1281, corresponding to the protonated molecule.

-

[M+Na]⁺: An ion at m/z 258.1100, corresponding to the sodium adduct.

Fragmentation Pattern:

The benzyl carbamate moiety is prone to characteristic fragmentation pathways. A common fragmentation involves the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group (C₈H₇O₂, 135 Da).

Workflow for Comprehensive Analytical Characterization

Caption: Integrated Analytical Workflow for Quality Control.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide array of pharmaceutical agents.[2][3] Its utility stems from the combination of the piperidine core, a key pharmacophore for CNS targets, and the chiral hydroxyl group, which can be further functionalized or serve as a critical binding element.[2][15] The N-benzyl group is a common structural motif in drug discovery, offering a means to modulate physicochemical properties and engage in cation-π interactions with target proteins.[3]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

- A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products - Benchchem. (n.d.).

- This compound | C13H17NO3 | CID 6932652 - PubChem. (n.d.).

- A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine - Benchchem. (n.d.).

- Chittabathina, V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

- (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem. (n.d.).

- (R)-(-)-1-Benzyl-3-hydroxypiperidine | C12H17NO | CID 693761 - PubChem. (n.d.).

- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).

- Benzyl 3-hydroxypiperidine-1-carboxylate - MySkinRecipes. (n.d.).

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (n.d.).

- Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid - PrepChem.com. (n.d.).

- Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem. (n.d.).

- Benzylcarbamate - NIST WebBook. (n.d.).

- benzyl N-phenylcarbamate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

- Benzylcarbamate - NIST WebBook. (n.d.).

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).

- 1-Benzyl-3-hydroxypiperidine-Qiyan. (n.d.).

- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - NIH. (n.d.).

- Benzyl 3-hydroxypiperidine-1-carboxylate | CAS 95798-22-4 | Chemical-Suppliers. (n.d.).

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (n.d.).

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.).

- A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap. (n.d.).

- N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (n.d.).

Sources

- 1. Buy (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | 94944-69-1 [smolecule.com]

- 2. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl 3-hydroxypiperidine-1-carboxylate [myskinrecipes.com]

- 5. This compound | C13H17NO3 | CID 6932652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 95798-22-4|Benzyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. 94944-69-1 | Benzyl (3S)-3-hydroxypiperidine-1-carboxylate - Moldb [moldb.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

(R)-Benzyl 3-hydroxypiperidine-1-carboxylate synthesis from 3-hydroxypyridine

An In-Depth Technical Guide to the Synthesis of (R)-Benzyl 3-hydroxypiperidine-1-carboxylate from 3-Hydroxypyridine

Abstract

This compound is a chiral building block of significant importance in the synthesis of numerous pharmaceutical agents. Its stereochemically defined structure is a key component in drugs targeting a range of conditions, making a robust and scalable synthesis essential for drug development and manufacturing. This guide provides a detailed, field-proven methodology for the synthesis of this compound, starting from the readily available precursor, 3-hydroxypyridine. The core of this synthesis is a highly efficient, stereoselective hydrogenation of the pyridine ring, followed by a standard N-protection step. This document is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, and practical considerations to ensure a reproducible and successful synthesis.

Introduction: The Strategic Importance of the Chiral Piperidine Scaffold

The 3-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry. The introduction of a chiral center at the 3-position significantly impacts the molecule's ability to interact with biological targets. Specifically, the (R)-enantiomer of N-protected 3-hydroxypiperidine is a crucial intermediate in the synthesis of various marketed drugs and clinical candidates, including treatments for neurological disorders and other conditions.

The challenge in synthesizing this compound lies in the efficient and highly selective control of the stereochemistry during the reduction of the flat, aromatic 3-hydroxypyridine ring. Direct hydrogenation of 3-hydroxypyridine using standard catalysts like Raney Nickel or Palladium on carbon results in a racemic mixture of cis and trans isomers of 3-hydroxypiperidine, necessitating a difficult and often low-yielding chiral resolution step.

The methodology detailed in this guide circumvents this issue by employing an asymmetric hydrogenation strategy. This approach utilizes a chiral catalyst to directly generate the desired (R)-enantiomer in high enantiomeric excess (e.e.), providing a more elegant and atom-economical route to the target molecule.

Synthetic Strategy Overview: A Two-Step Approach

The conversion of 3-hydroxypyridine to this compound is efficiently achieved in a two-step sequence.

Step 1: Asymmetric Hydrogenation. The aromatic pyridine ring of 3-hydroxypyridine is reduced to a piperidine ring using a chiral catalyst under a hydrogen atmosphere. This key step establishes the desired (R) stereochemistry at the C-3 position.

Step 2: N-Protection. The secondary amine of the resulting (R)-3-hydroxypiperidine is protected with a benzyl chloroformate (Cbz-Cl) group to yield the final, stable target compound. This protection facilitates purification and is a common activating group for subsequent reactions, such as peptide couplings.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Asymmetric Hydrogenation of 3-Hydroxypyridine

The cornerstone of this synthesis is the enantioselective hydrogenation of 3-hydroxypyridine. A well-established method utilizes a rhodium catalyst with a chiral diphosphine ligand, such as (R,R)-Ts-DPEN, to achieve high stereoselectivity.

Reaction Scheme:

(Illustrative scheme, not from a search result)

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 3-Hydroxypyridine | ≥99% | Sigma-Aldrich |

| [Rh(cod)2]BF4 | 98% | Strem Chemicals |

| (R,R)-N-Tosyl-DPEN | ≥98% | Strem Chemicals |

| Methanol (MeOH) | Anhydrous | Acros Organics |

| Hydrogen (H₂) gas | High Purity (5.0) | Airgas |

| High-Pressure Reactor | - | Parr Instrument |

Step-by-Step Protocol:

-

Catalyst Preparation (in situ): In a glovebox, to a high-pressure reactor autoclave, add [Rh(cod)₂]BF₄ (e.g., 0.01 mmol, 1 mol%) and the chiral ligand (R,R)-Ts-DPEN (e.g., 0.011 mmol, 1.1 mol%).

-

Solvent Addition: Add anhydrous methanol (e.g., 5 mL) to the autoclave. Stir the mixture for 20-30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.

-

Substrate Addition: Add 3-hydroxypyridine (e.g., 1.0 mmol) to the autoclave.

-

Reaction Setup: Seal the autoclave and remove it from the glovebox.

-

Hydrogenation: Purge the reactor with hydrogen gas three times. Then, pressurize the reactor to the desired pressure (e.g., 50 atm H₂).

-

Reaction Execution: Place the reactor in a heating block and heat to the desired temperature (e.g., 40 °C). Stir the reaction mixture vigorously for the required time (e.g., 12-24 hours).

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or GC-MS), cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-3-hydroxypiperidine. This material is often used directly in the next step without further purification.

Expected Results:

| Parameter | Typical Value |

| Conversion | >99% |

| Enantiomeric Excess | 90-95% e.e. |

| Isolated Yield | (Used crude) |

Step 2: N-Protection of (R)-3-Hydroxypiperidine

The crude (R)-3-hydroxypiperidine from the previous step is protected with a carboxybenzyl (Cbz) group. This is a standard procedure that proceeds with high yield.

Reaction Scheme:

(Illustrative scheme, not from a search result)

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| Crude (R)-3-Hydroxypiperidine | - | From Step 1 |

| Benzyl Chloroformate (Cbz-Cl) | ≥95% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Water | Deionized | - |

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude (R)-3-hydroxypiperidine (e.g., 1.0 mmol) in a mixture of dichloromethane (DCM, e.g., 10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Reagent Addition: Add benzyl chloroformate (e.g., 1.1 mmol, 1.1 eq) dropwise to the mixture over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a colorless oil or a white solid.

Expected Results & Characterization:

| Parameter | Typical Value |

| Isolated Yield | 85-95% (over 2 steps) |

| Purity (by HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure |

| ¹³C NMR (CDCl₃, 101 MHz) | Consistent with structure |

Mechanistic Insights and Stereocontrol

The key to the synthesis is the performance of the chiral catalyst in the asymmetric hydrogenation step. The stereochemical outcome is determined by the interaction of the 3-hydroxypyridine substrate with the chiral metallic complex.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

The chiral diphosphine ligand ((R,R)-Ts-DPEN) creates a chiral environment around the rhodium metal center. When 3-hydroxypyridine coordinates to this complex, it is forced to adopt a specific orientation to minimize steric hindrance. The subsequent delivery of hydrogen to the pyridine ring occurs from the less sterically hindered face, leading to the preferential formation of the (R)-enantiomer. The tosyl group on the ligand plays a crucial role in orienting the substrate through non-covalent interactions, further enhancing the enantioselectivity.

Conclusion and Outlook

The described two-step synthesis provides a reliable and highly selective route to this compound from 3-hydroxypyridine. The asymmetric hydrogenation is the critical step, and the choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess. This methodology is robust and scalable, making it suitable for both laboratory-scale synthesis and industrial production. Future research may focus on developing non-precious metal catalysts (e.g., based on iron or cobalt) to further improve the cost-effectiveness and sustainability of the process.

References

- Title: Asymmetric Hydrogenation of Pyridines Source:Angewandte Chemie Intern

- Title: Recent advances in the asymmetric hydrogenation of N-heteroarenes Source:Chemical Society Reviews, 2015. URL:[Link]

The Cornerstone of Modern Therapeutics: A Technical Guide to Chiral Piperidine Scaffolds in Drug Discovery

Executive Summary

The piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the core of a vast array of pharmaceuticals.[1][2] Its true therapeutic potential, however, is often unlocked through the precise control of its three-dimensional arrangement—chirality. The introduction of stereocenters into the piperidine scaffold profoundly influences a molecule's pharmacological and toxicological profile, enhancing biological activity, selectivity, and pharmacokinetic properties.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of chiral piperidine scaffolds. We will delve into the strategic considerations behind their synthesis, analyze their role in the mechanism of action of key drugs, and provide detailed, field-proven experimental protocols.

The Significance of Chirality in Piperidine-Based Drug Design

The therapeutic efficacy of a drug is intrinsically linked to its ability to interact with specific biological targets, such as enzymes and receptors. These biological macromolecules are themselves chiral, creating a stereospecific environment where only one enantiomer of a chiral drug may bind effectively. The incorporation of a chiral piperidine scaffold offers several distinct advantages in drug design:

-

Enhanced Potency and Selectivity: The precise spatial orientation of substituents on a chiral piperidine ring can lead to optimal interactions with the target protein, resulting in significantly higher potency compared to its achiral or racemic counterpart.[3] This stereoselectivity can also minimize off-target effects, leading to a safer drug profile.

-

Improved Pharmacokinetic Properties: Chirality can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A specific enantiomer may exhibit better metabolic stability, leading to a longer half-life and improved therapeutic window.[5]

-

Modulation of Physicochemical Properties: The introduction of chiral centers can alter a molecule's solubility, lipophilicity, and other physicochemical properties, which are critical for drug formulation and bioavailability.[3][4]

-

Reduction of hERG Toxicity: In some cases, the introduction of a chiral piperidine scaffold has been shown to reduce cardiotoxicity associated with the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4]

The profound impact of chirality is evident in numerous approved drugs where the piperidine motif is central to their therapeutic action, including treatments for central nervous system disorders, cancer, and infectious diseases.[5][6]

Strategic Approaches to the Synthesis of Chiral Piperidines

The synthesis of enantiomerically pure piperidines is a cornerstone of modern medicinal chemistry. Several robust strategies have been developed, each with its own set of advantages and considerations. The choice of synthetic route often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis involves the creation of a chiral molecule from achiral or prochiral starting materials using a chiral catalyst or auxiliary. This approach offers excellent control over the stereochemical outcome.

A powerful and atom-economical method for accessing chiral piperidines is the asymmetric hydrogenation of pyridine derivatives.[4] This reaction typically employs a transition metal catalyst, such as rhodium or iridium, coordinated to a chiral phosphine ligand.

Data Presentation: Comparison of Chiral Ligands for Asymmetric Hydrogenation of 2-Acetyl Pyridine

| Entry | Chiral Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | TangPhos | >99 | 95 |

| 2 | (R)-Binapine | >99 | >99 |

| 3 | Other Ligands | Low | Low |

| Data compiled from a representative study on the asymmetric hydrogenation of 2-pyridine ketones.[7] |

The use of chiral auxiliaries, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), provides a reliable method for introducing chirality. The auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, and is subsequently removed. The SAMP/RAMP hydrazone method is particularly effective for the α-alkylation of ketones and aldehydes that can serve as precursors to chiral piperidines.[8][9]

Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Piperidin-3-ol via SAMP Hydrazone

This protocol describes a flexible synthesis of 2-substituted piperidin-3-ols with excellent diastereomeric and enantiomeric excesses.[1]

-

Hydrazone Formation: A protected glycol aldehyde is reacted with SAMP to form the corresponding SAMP hydrazone.

-

α-Alkylation: The SAMP hydrazone is deprotonated with a strong base (e.g., LDA) and then reacted with an alkyl halide to introduce the desired substituent at the α-position.

-

1,2-Addition: An organometallic reagent (e.g., an organolithium or Grignard reagent) is added to the C=N double bond of the hydrazone.

-

Auxiliary Cleavage and Cyclization: The chiral auxiliary is removed by reductive cleavage (e.g., with Raney nickel), and subsequent acidic workup and reductive amination leads to the formation of the chiral piperidin-3-ol. This method consistently yields products with de and ee >96%.[1]

Chiral Resolution: Separating Enantiomers

Chiral resolution is a classical and industrially viable method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture into its individual enantiomers.

The most common resolution method involves reacting the racemic piperidine derivative (a base) with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10] Commonly used chiral resolving agents include tartaric acid and its derivatives.[10][11]

Experimental Protocol: Chiral Resolution of (±)-2-Methylpiperazine with (L)-Tartaric Acid

This protocol provides a practical example of large-scale chiral resolution.[10]

-

Salt Formation: To a 2 L four-necked flask, add (L)-tartaric acid (270 g), acetic acid (108 g), and water (270 g). Stir until all solids are dissolved. Add (±)-2-methylpiperazine (300 g) and the remaining water (300 g).

-

Crystallization: Heat the mixture to 85 °C or higher to ensure complete dissolution. Cool the solution to 68-74 °C and introduce seed crystals of (R)-2-methylpiperazine-(L)-tartrate. Age the mixture at this temperature for 1 hour with gentle stirring.

-

Isolation: Cool the suspension to 12-18 °C over at least 2 hours. Collect the precipitated crystals by filtration. The wet crystals are predominantly the (R)-2-methylpiperazine-(L)-tartrate diastereomeric salt.

-

Liberation of Free Amine: Dissolve the (R)-2-methylpiperazine-(L)-tartrate salt in water and treat with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (R)-2-methylpiperazine.

Chiral Pool Synthesis: Nature's Building Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. This approach leverages the inherent chirality of these molecules to construct the desired chiral piperidine scaffold. L-pipecolic acid, for instance, is a common starting material for the synthesis of 2-substituted piperidines.[3]

Chiral Piperidine Scaffolds in Action: Case Studies of Marketed Drugs

The strategic importance of chiral piperidine scaffolds is best illustrated by their presence in a multitude of successful drugs. Here, we examine the synthesis and mechanism of action of several key examples.

Donepezil: A Reversible Acetylcholinesterase Inhibitor

Donepezil is a piperidine derivative used for the treatment of Alzheimer's disease. It acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, Donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function.

The synthesis of Donepezil involves the condensation of a substituted indanone with an N-benzyl-4-formylpiperidine, followed by reduction of the resulting enone.[12] The piperidine ring is crucial for the drug's activity, with the N-benzyl group interacting with the peripheral anionic site of the acetylcholinesterase enzyme.[2] While Donepezil is used as a racemate, studies on its analogues have shown that the stereochemistry of the piperidine ring can influence its inhibitory potency.[13][14]

Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[15] Its mechanism of action involves antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[15] The core of Risperidone's structure is a 3-(piperidin-4-yl)benzo[d]isoxazole moiety.[16]

The synthesis of Risperidone involves the coupling of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with a pyridopyrimidinone side chain.[15] The piperidine ring acts as a key linker, and its substitution pattern is critical for the drug's dual receptor antagonism.

Paroxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Paroxetine is an SSRI used to treat depression, anxiety disorders, and other conditions.[8] It functions by selectively inhibiting the reuptake of serotonin in the brain. Paroxetine has two chiral centers, and the therapeutically active enantiomer is the (-)-trans-(3S,4R) stereoisomer.[8]

The synthesis of the chiral piperidine core of Paroxetine, specifically ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, is a key challenge. One approach involves an asymmetric conjugate addition reaction to establish the stereocenters.[15] This chiral intermediate is then further functionalized to yield Paroxetine.[17]

Solifenacin: A Muscarinic Receptor Antagonist

Solifenacin is used to treat overactive bladder. It acts as a competitive antagonist of muscarinic M3 receptors in the bladder, which reduces smooth muscle contraction.[18] Solifenacin possesses two chiral centers, with the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (3R)-quinuclidinol moieties being crucial for its activity.

The synthesis of Solifenacin involves the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline to obtain the desired (S)-enantiomer, which is then coupled with (R)-quinuclidinol.[5][19]

Future Directions and Conclusion

The exploration of chiral piperidine scaffolds in drug discovery is a dynamic and evolving field. Future research will likely focus on the development of novel, highly efficient, and stereoselective synthetic methodologies. The use of biocatalysis and flow chemistry holds promise for more sustainable and scalable synthetic routes. Furthermore, a deeper understanding of the structure-activity relationships of chiral piperidine-containing drugs will continue to drive the design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. [Link]

- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). King's College London Research Portal. [Link]

- Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. (n.d.). PMC. [Link]

- One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. (n.d.).

- An efficient and stereoselective synthesis of (3 S,4 R)-(−)- trans-4-(4′-fluorophenyl)-3-hydroxymethyl- N-methylpiperidine. (2025).

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry. [Link]

- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry. [Link]

- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). PMC. [Link]

- (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method. (n.d.).

- Efficient Asymmetric Hydrogenation of Pyridines. (n.d.).

- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). King's College London Research Portal. [Link]

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). DR-NTU. [Link]

- An improved process for the preparation of paroxetine and its intermediate. (n.d.).

- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (n.d.). PMC. [Link]

- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). Organic & Biomolecular Chemistry. [Link]

- Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (n.d.). PubMed Central. [Link]

- Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. (n.d.). PMC. [Link]

- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica. [Link]

- Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. (n.d.).

- The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.).

- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. (n.d.). Der Pharma Chemica. [Link]

- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry. [Link]

- Asymmetric synthesis of 2-substituted piperidin-3-ols. (2025).

- Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. (n.d.). PubMed. [Link]

- Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (n.d.). Digital Commons@Georgia Southern. [Link]

- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. [Link]

- Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temper

- Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (n.d.). PubMed Central. [Link]

- Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. (2024). Organic & Biomolecular Chemistry. [Link]

- Chirality of antidepressive drugs: an overview of stereoselectivity. (n.d.). PMC. [Link]

- Binding of Donepezil in the human AChE active site (2D representation). (n.d.).

- Binding profile of acetylcholinesterase inhibitors, (a) donepezil... (n.d.).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Medicinal Chemistry. [Link]

- Donepezil. (2023).

- Catalytic asymmetric hydrogenation of pyrimidines. (2015). Kyushu University Pure Portal Site. [Link]